N-(4-methylpiperidin-3-yl)oxane-4-carboxamide
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Overview
Description
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of N-(4-methylpiperidin-3-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Oxane Group: The oxane group can be introduced via cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in biological studies to investigate the effects of piperidine derivatives on various biological pathways and targets.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects . The oxane group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)oxane-4-carboxamide: This compound has a similar structure but lacks the methyl group on the piperidine ring.
N-(4-phenylpiperidin-3-yl)oxane-4-carboxamide: This derivative has a phenyl group instead of a methyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-9-2-5-13-8-11(9)14-12(15)10-3-6-16-7-4-10/h9-11,13H,2-8H2,1H3,(H,14,15) |
InChI Key |
GFLWTGLCGSCJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2CCOCC2 |
Origin of Product |
United States |
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